molecular formula C5H6F3NO B13496708 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13496708
M. Wt: 153.10 g/mol
InChI Key: AYICHGRWQOQSLJ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound that features an azetidine ring and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and followed by further functionalization through Suzuki–Miyaura cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. For example, the green and cost-effective synthesis of quaternary heterocyclic intermediates for baricitinib employs commercially available starting materials and industry-oriented green oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.

Scientific Research Applications

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways. For instance, in the context of SERDs, the compound binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling . This mechanism is crucial for its therapeutic effects in treating estrogen receptor-positive breast cancer.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6F3NO

Molecular Weight

153.10 g/mol

IUPAC Name

1-(azetidin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3,9H,1-2H2

InChI Key

AYICHGRWQOQSLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)C(F)(F)F

Origin of Product

United States

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